Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate
CAS No.: 1219964-40-5
Cat. No.: VC2685775
Molecular Formula: C17H26N2O2
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate - 1219964-40-5](/images/structure/VC2685775.png)
Specification
CAS No. | 1219964-40-5 |
---|---|
Molecular Formula | C17H26N2O2 |
Molecular Weight | 290.4 g/mol |
IUPAC Name | ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate |
Standard InChI | InChI=1S/C17H26N2O2/c1-3-19(14-8-6-5-7-9-14)16-11-10-13(12-15(16)18)17(20)21-4-2/h10-12,14H,3-9,18H2,1-2H3 |
Standard InChI Key | RTPGZEGWMHRBFT-UHFFFAOYSA-N |
SMILES | CCN(C1CCCCC1)C2=C(C=C(C=C2)C(=O)OCC)N |
Canonical SMILES | CCN(C1CCCCC1)C2=C(C=C(C=C2)C(=O)OCC)N |
Introduction
Physical and Chemical Properties
Structural Characteristics
Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate features a benzoate core with three key functional groups: an ethyl ester moiety, a primary amino group at the 3-position, and a cyclohexyl(ethyl)amino group at the 4-position . This unique arrangement of functional groups contributes to the compound's chemical behavior and reactivity profile. The structure presents both hydrophilic and hydrophobic regions, which influence its solubility characteristics and potential for interaction with biological systems.
The structural representation can be described using standard chemical notation, with the benzoate ring serving as the central scaffold to which the functional groups are attached. The presence of both primary and tertiary amino groups creates distinct reaction sites within the molecule, enhancing its versatility in chemical transformations.
Molecular Data
The key physical and chemical properties of Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate are summarized in the following table:
Spectroscopic Properties
Characterization of Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate typically involves various spectroscopic techniques, although specific spectral data is limited in the available literature. Standard analytical methods for compounds of this class would include Nuclear Magnetic Resonance (NMR) spectroscopy, which would reveal characteristic signals for the aromatic protons, amine protons, and aliphatic protons from the cyclohexyl and ethyl groups. Infrared spectroscopy would identify functional groups through characteristic absorption bands, particularly for the amine (N-H stretching), ester carbonyl (C=O stretching), and aromatic ring vibrations.
Synthesis Methods
Laboratory Synthesis
The synthesis of Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate typically involves a multi-step process that utilizes nucleophilic substitution reactions as a key transformation. A common synthetic approach begins with 3-amino-4-cyclohexylamino benzoic acid, which undergoes reaction with ethyl iodide in the presence of a base such as triethylamine. This reaction is conducted under reflux conditions to facilitate complete conversion to the desired product and optimize yield.
The synthetic pathway must be carefully controlled to achieve high purity and yield, with particular attention to reaction temperature, solvent selection, and stoichiometry of reagents. Purification typically involves techniques such as recrystallization or column chromatography to isolate the target compound from reaction by-products and unreacted starting materials.
Industrial Production
For industrial-scale production, the synthesis of Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate can be adapted to continuous flow reactor systems. This approach offers several advantages over traditional batch processes, including improved control of reaction parameters, enhanced safety profiles, and potentially higher yields. The scale-up process requires careful optimization of reaction conditions to maintain product quality while maximizing efficiency.
Industrial production would follow similar chemical pathways as laboratory-scale synthesis but would incorporate engineering controls to manage heat transfer, mixing efficiency, and process monitoring. The development of robust manufacturing processes would involve validation studies to ensure consistency in product quality across multiple production batches.
Chemical Reactivity
Reaction Profiles
Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate participates in various chemical reactions due to its functional diversity. The primary amino group at the 3-position can undergo typical amine reactions, including acylation to form amides, alkylation to form secondary and tertiary amines, and condensation reactions with carbonyl compounds. The ester group can participate in hydrolysis to form the corresponding carboxylic acid, transesterification with other alcohols, and reduction to primary alcohols.
The tertiary amine function in the cyclohexyl(ethyl)amino group at the 4-position provides additional reactivity, including potential for quaternization with alkyl halides and oxidation reactions. This functional group diversity makes the compound valuable as a synthetic building block for creating more complex molecular structures.
Applications
Pharmaceutical Relevance
Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate has garnered significant attention as a pharmaceutical intermediate due to its structural features and potential for modification. The compound's unique combination of functional groups makes it valuable in medicinal chemistry for the synthesis of biologically active compounds. Its ability to interact with biological targets such as enzymes or receptors through binding interactions further enhances its potential in drug discovery efforts.
The presence of both hydrophilic and hydrophobic regions within the molecule contributes to its pharmaceutical relevance, as these characteristics can influence drug properties such as absorption, distribution, metabolism, and excretion (ADME). The compound's benzoate core provides a scaffold that can be further functionalized to enhance specific biological activities or improve pharmacokinetic properties.
Research Applications
In research settings, Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate serves as a valuable building block for the synthesis of novel compounds with potential biological activity. Its well-defined structure and reactivity profile make it useful for structure-activity relationship studies, which are essential in the development of new pharmaceutical agents. Researchers may employ this compound in various fields, including organic synthesis, medicinal chemistry, and chemical biology.
The compound's utility extends to its role as a model system for studying reaction mechanisms, particularly those involving amine and ester functionalities. Additionally, its structural features make it suitable for investigating structure-based drug design approaches, where molecular interactions with biological targets are analyzed to guide the development of more effective therapeutic agents.
Industrial Utilization
Beyond pharmaceutical applications, Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate has potential industrial uses in the production of specialty chemicals. Its functional groups provide sites for further chemical modifications, making it valuable as an intermediate in the synthesis of materials with specific properties. The compound may find applications in fields such as polymer chemistry, where amine and ester groups can participate in polymerization reactions, or in the development of surface-active agents, where the balance of hydrophilic and hydrophobic regions is important.
Industrial utilization of this compound would require consideration of factors such as cost-effective synthesis routes, scalability of production processes, and appropriate safety measures for handling and storage. The compound's classification as "for research use only" suggests that comprehensive industrial applications may still be under development.
Analytical Characterization
Identification Methods
Analytical identification of Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate can be accomplished through various instrumental techniques. Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can separate the compound from related substances and impurities. When coupled with mass spectrometry (MS), these techniques provide confirmation of molecular weight and structural information through fragmentation patterns.
Spectroscopic methods including Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Ultraviolet-Visible Spectroscopy (UV-Vis) provide complementary information about structural features and functional groups. The combination of these analytical approaches enables comprehensive characterization and verification of compound identity and purity.
Future Perspectives
Research Opportunities
Despite the recognized potential of Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate, there appear to be gaps in the publicly available research concerning its detailed pharmacokinetic properties, comprehensive toxicological profile, and specific biological activities. These areas represent opportunities for future investigation to more fully understand the compound's characteristics and potential applications.
Additional research directions might include exploration of structure-activity relationships through systematic modification of functional groups, investigation of specific biological targeting capabilities, and development of more efficient synthetic routes. Computational studies could provide insights into the compound's three-dimensional structure and potential binding interactions with biological targets, guiding experimental approaches.
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